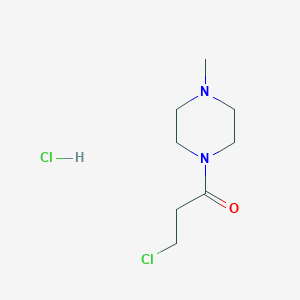
3-Chloro-1-(4-methylpiperazin-1-yl)propan-1-one hydrochloride
Overview
Description
“3-Chloro-1-(4-methylpiperazin-1-yl)propan-1-one hydrochloride” is a chemical compound with the molecular formula C8H16Cl2N2O . It has a molecular weight of 227.13 . This compound is used for pharmaceutical testing .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H15ClN2O.ClH/c1-10-4-6-11(7-5-10)8(12)2-3-9;/h2-7H2,1H3;1H .Physical And Chemical Properties Analysis
The compound is a powder with a melting point of 185-190°C . The storage temperature is room temperature .Scientific Research Applications
3-CMPHCl has been studied for its potential use in the treatment of a variety of diseases, including cancer, diabetes, and neurodegenerative diseases. In particular, 3-CMPHCl has been studied for its potential use in the treatment of Alzheimer’s disease, as it has been shown to reduce the accumulation of amyloid-β peptides in the brain, which is associated with the progression of Alzheimer’s disease. Additionally, 3-CMPHCl has been studied for its potential use in the treatment of anxiety, depression, and post-traumatic stress disorder.
Mechanism of Action
3-CMPHCl is thought to act as a monoamine oxidase-B (MAO-B) inhibitor, which is an enzyme that breaks down monoamine neurotransmitters, such as dopamine and norepinephrine. By inhibiting the activity of MAO-B, 3-CMPHCl increases the concentration of these neurotransmitters in the brain, which is thought to be beneficial in the treatment of anxiety, depression, and other mood disorders.
Biochemical and Physiological Effects
In addition to its potential use in the treatment of neurological and psychiatric disorders, 3-CMPHCl has been studied for its potential use in the treatment of other diseases, such as cancer and diabetes. In particular, 3-CMPHCl has been found to inhibit the activity of the enzyme glycogen synthase kinase-3β (GSK-3β), which is involved in the regulation of glucose metabolism. Additionally, 3-CMPHCl has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules.
Advantages and Limitations for Lab Experiments
3-CMPHCl has several advantages for use in laboratory experiments, including its low cost, ease of synthesis, and wide availability. Additionally, 3-CMPHCl is relatively non-toxic, making it safe for use in laboratory experiments. However, 3-CMPHCl is also relatively unstable, and must be stored at low temperatures to prevent degradation. Additionally, 3-CMPHCl may interact with other chemicals and drugs, and should be used with caution in laboratory experiments.
Future Directions
Given its potential therapeutic applications, there are many possible future directions for the study of 3-CMPHCl. These include further research into its potential use in the treatment of various diseases, such as cancer and diabetes, as well as its potential use in the treatment of neurological and psychiatric disorders. Additionally, further research into the mechanisms of action of 3-CMPHCl, as well as its biochemical and physiological effects, could provide insight into its potential therapeutic applications. Finally, further research into the advantages and limitations of 3-CMPHCl for laboratory experiments could allow for the development of new and improved methods of synthesis and storage.
Safety and Hazards
properties
IUPAC Name |
3-chloro-1-(4-methylpiperazin-1-yl)propan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClN2O.ClH/c1-10-4-6-11(7-5-10)8(12)2-3-9;/h2-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNCIGTWUWWXRKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CCCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30549255 | |
| Record name | 3-Chloro-1-(4-methylpiperazin-1-yl)propan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30549255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
92380-26-2 | |
| Record name | NSC59435 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59435 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Chloro-1-(4-methylpiperazin-1-yl)propan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30549255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-1-(4-methylpiperazin-1-yl)propan-1-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-[(4-methoxyphenyl)sulfonyl]-D-alanine](/img/structure/B1661516.png)
![Butanoic acid, 4-[[(4-chlorophenyl)sulfonyl]amino]-, methyl ester](/img/structure/B1661517.png)

![4-{[(4-Methoxyphenyl)methyl]sulfamoyl}benzoic acid](/img/structure/B1661521.png)

![ethyl N-[(E)-(3-hydroxyphenyl)methylideneamino]carbamate](/img/structure/B1661523.png)

